6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-4-5-9-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-12-10-25(11-13-26)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKAZIXJBMPLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolopyrimidine core, and the attachment of the butyl and dimethylphenyl groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Ugi reaction: This multicomponent reaction is used to form the piperazine ring by reacting amines, isocyanides, carboxylic acids, and aldehydes.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. The specific structural features of 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione suggest its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
Thiazolo-pyrimidines are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This makes it a candidate for further investigation in treating inflammatory diseases .
3. Neuropharmacological Applications
The piperazine moiety in this compound is associated with neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders such as depression and anxiety.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazolo-pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity. The study utilized combination therapy with doxorubicin to assess synergistic effects on cell viability and apoptosis induction .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of thiazolo-pyrimidines demonstrated that derivatives could effectively reduce inflammation markers in animal models of arthritis. The study highlighted the importance of the piperazine component in enhancing anti-inflammatory activity through modulation of immune responses .
Future Research Directions
Continued research into the biological effects of This compound is essential to fully elucidate its therapeutic potential. Future studies may focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect activity against various biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for conditions such as cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in disease processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Core Heterocyclic Variations
Substituent Effects
- In , the 3,5-dichloro-4-methylphenyl group increases electrophilicity, which might improve binding to targets requiring halogen bonding .
Alkyl Chain Variations :
- Functional Groups: Cyano groups in ’s compounds (e.g., 11b) improve solubility via dipole interactions but may reduce metabolic stability .
Biological Activity
The compound 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a thiazolo[4,3-d]pyrimidine derivative known for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core and a piperazine moiety. The molecular formula is with a molecular weight of approximately 470.63 g/mol . It is soluble in DMSO and has been characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its purity and identity.
The biological activity of this compound is hypothesized to arise from its interaction with specific receptors or enzymes. Thiazolo-pyrimidines are often involved in various biological processes due to their ability to function as enzyme inhibitors or receptor ligands. The mechanism may involve:
- Receptor Binding : The compound may act on G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thus altering physiological responses.
Antitumor Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms including:
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Triggering programmed cell death via intrinsic pathways.
Anti-inflammatory Properties
The compound has also been noted for potential anti-inflammatory effects. Thiazolo-pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Showed anti-inflammatory effects in animal models of arthritis by reducing swelling and pain scores. |
| Study 3 | Explored the compound's interactions with GPCRs revealing potential pathways for therapeutic applications in CNS disorders. |
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been employed to predict the biological activity of this class of compounds based on structural modifications. These studies suggest that specific functional groups enhance receptor affinity and enzymatic inhibition.
Q & A
Q. Q1. What are the key synthetic strategies for preparing this compound, and how can intermediates be optimized for yield?
Answer:
- Core Synthesis: The compound’s thiazolo-pyrimidine-dione scaffold is typically constructed via cyclization reactions. Piperazine-carbonyl moieties are introduced through alkylation or acylation of aromatic amines using reagents like bis(2-chloroethyl)amine or activated carbonyl derivatives (e.g., chloroformates) under high-temperature conditions (e.g., 150°C in sulfolane) .
- Intermediate Optimization: To enhance solubility and drug-like properties, substituents on the phenyl ring (e.g., hydroxyl or amino groups) are modified via nucleophilic substitution or reductive amination. For example, methyl iodide or benzyl bromide can alkylate piperazine residues to generate derivatives with improved pharmacokinetic profiles .
- Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) is used to isolate intermediates, monitored by TLC or HPLC for purity .
Advanced Structural Characterization
Q. Q2. What advanced spectroscopic and computational methods validate the compound’s structure and conformation?
Answer:
- Spectroscopy:
- Computational Validation:
Biological Activity Profiling (Basic)
Q. Q3. How is the compound screened for antimicrobial activity, and what controls are used?
Answer:
- Assay Design:
- Microbial Strains: Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
- Controls: Streptomycin (bacteria) and clotrimazole (fungi) serve as reference drugs. Solvent controls (DMSO ≤1%) ensure activity is compound-specific .
- Data Interpretation: MIC values ≤50 µg/mL indicate promising activity, with dose-response curves (IC₅₀) generated for hit compounds .
Structure-Activity Relationship (SAR) Studies (Advanced)
Q. Q4. How do structural modifications to the piperazine and thiazolo-pyrimidine moieties affect bioactivity?
Answer:
- Piperazine Modifications:
- N-Alkylation: Adding methyl or benzyl groups (e.g., via methyl iodide) increases lipophilicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
- Aryl Substituents: Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improve antimicrobial potency by enhancing target (e.g., enzyme) binding .
- Thiazolo-Pyrimidine Core:
- Ring Expansion: Replacing sulfur with oxygen (oxazolo analogs) reduces activity, highlighting the thiazole’s role in π-π stacking with biological targets .
- Methodology: Parallel synthesis of analogs followed by in vitro screening and SwissADME profiling (e.g., logP, topological polar surface area) guides SAR .
Handling Data Contradictions in Pharmacological Studies
Q. Q5. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Step 1: Pharmacokinetic Analysis
- Step 2: Target Engagement Studies
- Step 3: Structural Optimization
Computational Drug Design (Advanced)
Q. Q6. How can molecular docking and QSAR models prioritize derivatives for synthesis?
Answer:
- Docking Workflow:
- QSAR Modeling:
Reaction Mechanism Elucidation
Q. Q7. What mechanistic insights explain the regioselectivity of piperazine-carbonyl formation?
Answer:
- Nucleophilic Acyl Substitution: The aromatic amine attacks the electrophilic carbonyl (e.g., chloroformate), with sulfolane stabilizing the transition state via polar interactions .
- Steric Effects: Bulky substituents on the phenyl ring (e.g., 2,3-dimethyl) direct piperazine coupling to the para position .
- Kinetic Studies: Variable-temperature NMR monitors intermediate formation rates to optimize reaction time .
Green Chemistry Approaches (Advanced)
Q. Q8. How can solvent-free or catalytic methods improve the synthesis’s sustainability?
Answer:
- Solvent-Free Cyclization: Microwave-assisted reactions (e.g., 150°C, 30 min) reduce energy use and byproducts .
- Catalysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
